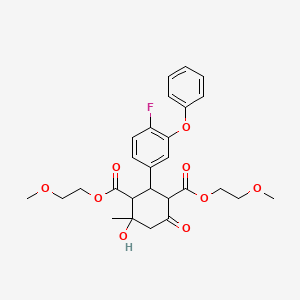
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a subtype of the P2Y receptor family, which is a class of purinergic receptors that are activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release.
Mecanismo De Acción
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor and prevents the binding of nucleotides, such as ATP and ADP, which are the endogenous ligands of the receptor. By blocking the activation of P2Y1 receptor, this compound inhibits the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The blockade of P2Y1 receptor by this compound has been shown to have various biochemical and physiological effects. For example, this compound inhibits platelet aggregation and thrombus formation by blocking the activation of P2Y1 receptor on platelets. This compound also reduces vascular tone and blood pressure by inhibiting the vasoconstrictor effect of P2Y1 receptor on smooth muscle cells. In addition, this compound modulates neurotransmitter release and synaptic transmission by affecting the presynaptic release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide has several advantages for lab experiments. First, it is a selective antagonist of P2Y1 receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. Second, this compound has a high affinity for the receptor, which allows for the effective blockade of the receptor at low concentrations. However, there are also some limitations of using this compound in lab experiments. For example, this compound has a relatively short half-life, which requires frequent administration in in vivo experiments. In addition, this compound may have off-target effects on other purinergic receptors, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide and P2Y1 receptor. First, the role of P2Y1 receptor in cancer progression and metastasis is an emerging area of research, and this compound may be a useful tool for investigating this role. Second, the development of more potent and selective antagonists of P2Y1 receptor may improve the efficacy and specificity of the blockade of this receptor. Third, the investigation of the downstream signaling pathways that are affected by the blockade of P2Y1 receptor may provide new insights into the physiological and pathological functions of this receptor.
Aplicaciones Científicas De Investigación
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide has been widely used in scientific research to investigate the role of P2Y1 receptor in various physiological and pathological conditions. For example, this compound has been used to study the involvement of P2Y1 receptor in platelet aggregation and thrombosis. This compound has also been used to investigate the role of P2Y1 receptor in vascular tone regulation and blood pressure control. In addition, this compound has been used to study the effect of P2Y1 receptor on neurotransmitter release and synaptic transmission in the central nervous system.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-6-4-7(11-16-6)10-8(15)2-3-14-5-9-12-13-14/h4-5H,2-3H2,1H3,(H,10,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVARCPEUJSWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B4324582.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4324595.png)

![N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4324604.png)
![methyl 2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4324616.png)
![2-amino-1-(4-chlorophenyl)-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324618.png)
![4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324625.png)
![methyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4324638.png)
![2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-2-thienyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324648.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4324667.png)
![9-amino-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4324679.png)
![9-amino-7-(2-chloro-6-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4324683.png)
